molecular formula C18H20N8 B11549980 1,1'-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole)

1,1'-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole)

Cat. No.: B11549980
M. Wt: 348.4 g/mol
InChI Key: GHFMAGIVRSVEJW-UHFFFAOYSA-N
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Description

1,1’-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole) is a complex organic compound that features a piperazine ring linked to two benzotriazole moieties

Preparation Methods

The synthesis of 1,1’-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole) typically involves the reaction of piperazine with benzotriazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve heating and stirring to ensure complete reaction and high yield.

Chemical Reactions Analysis

1,1’-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

1,1’-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1,1’-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole) can be compared with other similar compounds, such as:

    1,1’-(piperazine-1,4-diyldimethanediyl)bis(1H-benzimidazole): This compound has a similar structure but features benzimidazole rings instead of benzotriazole.

    1,1’-(piperazine-1,4-diyldimethanediyl)bis(1H-benzoxazole): Another similar compound with benzoxazole rings, offering different chemical and biological properties.

The uniqueness of 1,1’-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole) lies in its specific structural arrangement and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N8

Molecular Weight

348.4 g/mol

IUPAC Name

1-[[4-(benzotriazol-1-ylmethyl)piperazin-1-yl]methyl]benzotriazole

InChI

InChI=1S/C18H20N8/c1-3-7-17-15(5-1)19-21-25(17)13-23-9-11-24(12-10-23)14-26-18-8-4-2-6-16(18)20-22-26/h1-8H,9-14H2

InChI Key

GHFMAGIVRSVEJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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